![molecular formula C23H33NO4 B13716471 1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32662008 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662008 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of MFCD32662008 is scaled up to meet the demand for this compound. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. These methods are designed to optimize the reaction conditions and minimize waste, ensuring a cost-effective and environmentally friendly production process.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32662008 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32662008 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired reaction outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of MFCD32662008 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD32662008 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, helping to create new compounds with potential applications in pharmaceuticals and materials science. In biology, MFCD32662008 is used in studies involving enzyme inhibition and protein interactions, providing insights into the molecular mechanisms of biological processes. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. In industry, MFCD32662008 is used in the production of specialty chemicals and materials, contributing to the development of new technologies and products.
Mécanisme D'action
The mechanism of action of MFCD32662008 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, MFCD32662008 may inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved. The molecular pathways affected by MFCD32662008 are diverse and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to MFCD32662008 include other chemical entities with comparable structures and reactivity. These compounds may share similar functional groups and participate in similar types of chemical reactions.
Uniqueness: What sets MFCD32662008 apart from other similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required. Additionally, the specific molecular interactions of MFCD32662008 with its targets may differ from those of similar compounds, leading to distinct biological effects and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H33NO4 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 5-(1-phenylethylamino)cyclohept-4-ene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H33NO4/c1-6-27-22(26)19-14-12-18(21(25)28-23(3,4)5)13-15-20(19)24-16(2)17-10-8-7-9-11-17/h7-11,16,18,24H,6,12-15H2,1-5H3 |
Clé InChI |
WRNYVZALLUVTHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CCC(CC1)C(=O)OC(C)(C)C)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
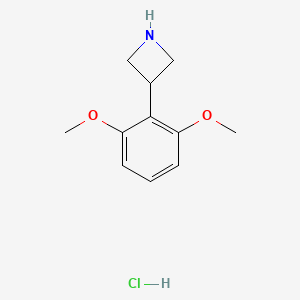
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
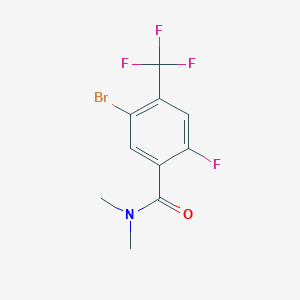
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
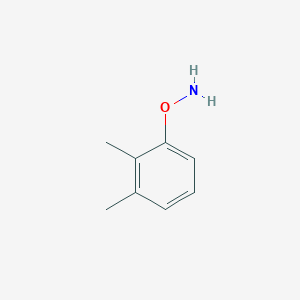

![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
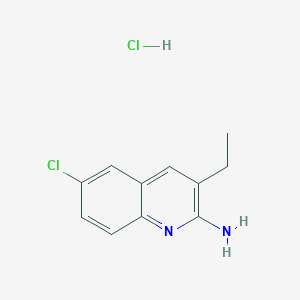
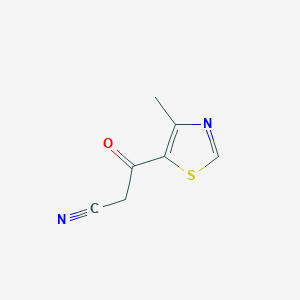

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)

